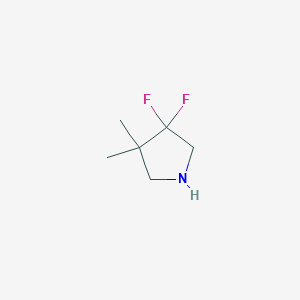

3,3-Difluoro-4,4-dimethylpyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11F2N |

|---|---|

Molecular Weight |

135.15 g/mol |

IUPAC Name |

3,3-difluoro-4,4-dimethylpyrrolidine |

InChI |

InChI=1S/C6H11F2N/c1-5(2)3-9-4-6(5,7)8/h9H,3-4H2,1-2H3 |

InChI Key |

CVALBVCBFVGOKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCC1(F)F)C |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 3,3 Difluoro 4,4 Dimethylpyrrolidine

Influence of Gem-Difluoro and Dimethyl Substitution on Pyrrolidine (B122466) Reactivity

The reactivity of the pyrrolidine ring is largely dictated by the lone pair of electrons on the nitrogen atom and the conformational flexibility of the ring. The substituents at the 3 and 4 positions of 3,3-Difluoro-4,4-dimethylpyrrolidine introduce significant electronic and steric perturbations that modulate its chemical behavior.

Electronic Effects on Nitrogen Basicity and Nucleophilicity

The introduction of a gem-difluoro group at the C3 position, adjacent to the nitrogen atom, has a profound impact on the electronic properties of the pyrrolidine ring. Fluorine is the most electronegative element, and its presence results in a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the carbon skeleton, leading to a decrease in electron density at the nitrogen atom.

A direct consequence of this reduced electron density is a decrease in the basicity of the nitrogen atom. Basicity is a measure of a compound's ability to accept a proton. With less electron density, the nitrogen lone pair is less available to form a bond with a proton, resulting in a lower pKa value for the conjugate acid compared to unsubstituted pyrrolidine. For instance, the experimental pKa of the conjugate acid of 3,3-difluoropyrrolidine (B39680) is reported to be 7.5, which is lower than that of pyrrolidine (pKa ≈ 11.3). enaminestore.com This demonstrates the significant impact of the gem-difluoro group on nitrogen basicity.

Nucleophilicity, the ability of a molecule to donate its electron pair to an electrophilic center, is also affected. While basicity and nucleophilicity are often correlated, they are distinct properties. The strong inductive effect of the gem-difluoro group also reduces the nucleophilicity of the nitrogen atom. However, the relationship is not always linear, and other factors, such as the nature of the electrophile and the solvent, play a crucial role.

The gem-dimethyl group at the C4 position has a comparatively minor electronic influence. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This would slightly counteract the electron-withdrawing effect of the fluorine atoms, but the dominant electronic influence remains the powerful inductive pull of the two fluorine atoms.

| Compound | pKa of Conjugate Acid (approx.) | Key Electronic Influence |

| Pyrrolidine | 11.3 | - |

| 3,3-Difluoropyrrolidine | 7.5 enaminestore.com | Strong inductive electron withdrawal by gem-difluoro group |

| This compound | Predicted to be similar to or slightly higher than 3,3-difluoropyrrolidine | Dominant inductive withdrawal from fluorine, minor donation from methyl groups |

This table presents approximate and comparative pKa values to illustrate the electronic effects. The predicted value for the title compound is based on established chemical principles.

Steric Effects on Substituent Introduction and Ring Transformations

The gem-dimethyl group at the C4 position introduces significant steric hindrance. This bulkiness can influence the approach of reagents to the pyrrolidine ring, affecting the rates and outcomes of various reactions.

For reactions involving the nitrogen atom, such as N-alkylation or N-acylation, the steric bulk of the adjacent gem-dimethyl group can hinder the approach of electrophiles. While the nitrogen atom itself is not directly substituted, the conformational constraints imposed by the bulky C4-substituents can partially shield the nitrogen lone pair.

Furthermore, any reaction that involves a change in the hybridization or geometry of the ring carbons, particularly C4 and C5, will be influenced by the steric demands of the gem-dimethyl group. This steric hindrance can also play a role in directing the stereochemical outcome of reactions on the ring, although for the achiral this compound, this is less of a factor unless a chiral center is introduced during the reaction.

Specific Reaction Pathways Undergone by this compound

While dedicated studies on the reactivity of this compound are limited, its behavior in key organic reactions can be inferred from its structural features and from the known reactivity of related compounds.

Oxidation Reactions

The oxidation of pyrrolidines can lead to various products, including hydroxylamines, nitrones, or ring-opened products, depending on the oxidant and reaction conditions. For N-H pyrrolidines like the title compound, oxidation can occur at the nitrogen atom or at the carbon atoms of the ring.

Oxidation of the nitrogen atom would lead to the corresponding hydroxylamine (B1172632) or nitrone. However, the electron-withdrawing effect of the gem-difluoro group would likely make the nitrogen less susceptible to oxidation compared to an unsubstituted pyrrolidine.

Oxidation of the C-H bonds of the pyrrolidine ring is also a possibility. In the case of this compound, the C2 and C5 positions are potential sites for oxidation. The presence of the gem-difluoro group could influence the regioselectivity of such reactions. For instance, Cu-catalyzed oxidation of gem-difluoroalkenes has been shown to yield α,α-difluorinated ketones. nih.gov While this is a different system, it highlights the reactivity of the carbon adjacent to the gem-difluoro moiety.

Nucleophilic Substitution Reactions at Fluorinated Centers

The direct nucleophilic substitution of a fluorine atom in a gem-difluoroalkane is generally a difficult transformation due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. Such reactions typically require harsh conditions or specific activation of the C-F bond.

In the context of this compound, nucleophilic attack at the C3 position resulting in the displacement of a fluoride ion is considered unlikely under standard conditions. The high electronegativity of fluorine and the electron-rich nature of a typical nucleophile would lead to electrostatic repulsion. Furthermore, the SN2 pathway would be disfavored at a sterically hindered tertiary carbon. An SN1-type mechanism is also improbable due to the destabilizing effect of the second fluorine atom on a potential carbocation at C3.

However, nucleophilic substitution of fluorine in polyfluoroarenes is a known process, often proceeding via an SNAr mechanism where the ring is activated by electron-withelectron-withdrawing groups. nih.gov While not directly analogous to the saturated pyrrolidine system, it underscores that C-F bond cleavage by nucleophiles is possible under the right electronic circumstances. For this compound, such a reaction is not anticipated to be a primary reaction pathway.

Functionalization and Derivatization Reactions

The most common and synthetically useful reactions of this compound involve the functionalization of the nitrogen atom. Despite its reduced basicity and nucleophilicity, the nitrogen lone pair remains available for reaction with a variety of electrophiles.

A notable example of this reactivity is found in the patent literature, where this compound hydrochloride is used as a nucleophile in a substitution reaction. In this instance, it reacts with a chlorinated pyrimidine (B1678525) derivative in the presence of a base (DIPEA) to form a new C-N bond. google.com This demonstrates that the nucleophilicity of the nitrogen is sufficient for it to participate in synthetically useful transformations, particularly with reactive electrophiles.

Other common derivatization reactions at the nitrogen would include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

These functionalization reactions allow for the incorporation of the this compound scaffold into larger and more complex molecules, which is a common strategy in the development of new pharmaceutical agents. The commercial availability of this compound hydrochloride suggests its utility as a building block in such synthetic endeavors. chemicalbook.commyskinrecipes.com

| Reaction Type | Reagent Example | Product Type |

| Nucleophilic Substitution | 2-Chloro-4-aminopyrimidine | N-Arylated pyrrolidine |

| Acylation | Acetyl chloride | N-Acetylpyrrolidine derivative |

| Sulfonylation | Tosyl chloride | N-Tosylpyrrolidine derivative |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-Benzylpyrrolidine derivative |

This table provides examples of common derivatization reactions for secondary amines, which are applicable to this compound.

Mechanistic Investigations of this compound Transformations

Kinetics and Thermodynamics of Reactivity

There is no published data on the kinetic rates or thermodynamic parameters (such as enthalpy, entropy, or Gibbs free energy of activation) for any reaction involving this compound. Such studies are essential for understanding the speed of its reactions and the energy changes that occur, but they have not been the subject of published research.

Transition State Analysis and Reaction Coordinate Elucidation

No information is available regarding the transition state structures or the elucidation of reaction coordinates for transformations of this compound. Computational and experimental studies required to map the energy profile of its reactions and identify the high-energy transition states have not been reported.

Solvent Effects on Reaction Mechanisms

While patents may specify a solvent for a particular synthesis, such as acetonitrile, there are no systematic studies on how different solvents impact the reaction mechanisms, rates, or outcomes of reactions involving this compound. Research into solvent effects is crucial for optimizing reaction conditions and understanding the underlying mechanism, but this information is currently absent from the scientific literature.

Conformational Analysis and Stereochemical Impact of Fluorine in 3,3 Difluoro 4,4 Dimethylpyrrolidine Systems

Conformational Preferences of the Fluorinated Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is inherently flexible, adopting various puckered conformations to relieve torsional strain. The substitution pattern in 3,3-Difluoro-4,4-dimethylpyrrolidine significantly influences this conformational landscape. Quantum-chemical calculations on related difluorinated pyrrolidines have shown that the conformational space is complex and influenced by a variety of factors. beilstein-journals.org

C-F Bond Orientation and its Influence on Molecular Geometry

The orientation of the carbon-fluorine (C-F) bonds in this compound is a key determinant of its molecular geometry. The highly polar nature of the C-F bond, coupled with the steric bulk of the adjacent dimethyl group, leads to a complex interplay of dipole-dipole interactions and steric hindrance. In related fluorinated systems, it has been observed that fluorine substitution can have a profound impact on molecular conformation. nih.gov

In the context of difluorinated pyrrolidines, the relative orientation of the C-F bonds and the nitrogen lone pair is critical. A generalized anomeric effect, which involves the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the C-F bond (nN→σ*CF), can significantly stabilize certain conformations. rsc.org This effect is a powerful conformational directing force in many fluorinated aza-heterocycles. rsc.orgnih.gov For this compound, this would influence the puckering of the ring to optimize this stabilizing interaction.

Ring Puckering Conformations and Inversion Barriers

Pyrrolidine rings typically exist in envelope or twist (half-chair) conformations, which interconvert via a process of pseudorotation. For substituted pyrrolidines, certain puckered conformations are energetically favored. In the case of this compound, the substituents would be expected to dictate a limited set of low-energy conformations.

| Ring Conformation | Key Stabilizing/Destabilizing Interactions | Predicted Relative Stability |

| Envelope (C4-out-of-plane) | Potential relief of steric strain between fluorine and methyl groups. | May be favored to alleviate steric clash. |

| Twist (Half-Chair) | Balances torsional and angle strain. | A likely low-energy conformation. |

| Envelope (N-out-of-plane) | May be influenced by the anomeric effect. | Dependent on the orientation of the N-substituent. |

This table represents a qualitative prediction based on general principles of conformational analysis, as specific data for this compound is not available.

Stereochemical Implications of Fluorine Substitution

The introduction of fluorine atoms can have a dramatic effect on the stereochemical outcome of chemical reactions. This is due to both steric and electronic effects that can influence the trajectory of an approaching reagent.

Diastereoselectivity and Enantioselectivity in Synthesis and Transformations

The synthesis of this compound and its subsequent chemical transformations would be expected to be highly influenced by the existing stereocenters and the directing effects of the fluorine atoms. While no specific studies on the diastereoselective or enantioselective synthesis of this exact molecule are reported, general principles can be applied.

For instance, in the synthesis of related fluorinated pyrrolidines, the stereochemical outcome is often controlled by the facial selectivity of key bond-forming reactions. The bulky dimethyl group and the electron-withdrawing difluoro group in this compound would create a highly biased steric and electronic environment around the pyrrolidine ring. Any reaction at the nitrogen atom or at the adjacent C2 or C5 positions would likely proceed with a high degree of diastereoselectivity, with the incoming group approaching from the less hindered face of the favored ring conformation.

Chiral Induction and Control in Pyrrolidine Derivatives

If a chiral center is introduced into the this compound system, for example, through the use of a chiral nitrogen substituent or by a reaction that creates a new stereocenter, the existing fluorine and methyl groups would play a crucial role in chiral induction. The fixed and predictable conformational preferences of the fluorinated pyrrolidine ring can translate into a high degree of stereochemical control in subsequent reactions.

The fluorine atoms can influence the acidity of adjacent protons and the nucleophilicity of the nitrogen atom, thereby affecting the reactivity and selectivity of reactions. For example, the electron-withdrawing nature of the fluorine atoms would decrease the basicity of the pyrrolidine nitrogen.

Theoretical and Computational Studies on 3,3 Difluoro 4,4 Dimethylpyrrolidine

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular structure, stability, and electronic nature of compounds like 3,3-Difluoro-4,4-dimethylpyrrolidine. These computational methods allow for the exploration of molecular properties that may be difficult to determine experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. nih.gov The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, representing the most stable structure. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine key structural parameters.

A hypothetical data table for the optimized geometry of this compound, as would be generated by DFT calculations, is presented below.

| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |

| Bond Lengths (Å) | ||

| C-F | Value | |

| C-C | Value | |

| C-N | Value | |

| Bond Angles (°) ** | ||

| F-C-F | Value | |

| C-N-C | Value | |

| C-C-C | Value | |

| Dihedral Angles (°) ** | ||

| C-C-C-C | Value | |

| H-N-C-C | Value |

Note: The values in this table are placeholders and would need to be calculated using appropriate computational software.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the nitrogen atom due to its lone pair of electrons, while the LUMO may be distributed over the C-F bonds, which are electron-withdrawing. The HOMO-LUMO energy gap would provide insight into the kinetic stability of the molecule. nih.gov

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ2 / (2η) where μ is the chemical potential (μ ≈ -χ).

A hypothetical table of these calculated reactivity descriptors for this compound is provided below.

| Descriptor | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | Value |

| LUMO Energy | ELUMO | - | Value |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Value |

| Ionization Potential | I | -EHOMO | Value |

| Electron Affinity | A | -ELUMO | Value |

| Electronegativity | χ | (I + A) / 2 | Value |

| Chemical Hardness | η | (I - A) / 2 | Value |

| Chemical Softness | S | 1 / (2η) | Value |

| Electrophilicity Index | ω | μ2 / (2η) | Value |

Note: The values in this table are placeholders and would need to be calculated using appropriate computational software.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule is fundamental to understanding its reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom due to its lone pair. The fluorine atoms, being highly electronegative, would also create regions of negative potential. The hydrogen atoms bonded to carbon and nitrogen would exhibit positive electrostatic potential. This information is invaluable for predicting how the molecule might interact with other molecules, such as substrates or biological targets.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Transition State Identification and Activation Energy Barriers

Understanding the mechanism of a reaction involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate. Computational methods can be used to locate and characterize transition state structures.

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational studies could elucidate the step-by-step mechanism. For example, in the synthesis of pyrrolidines, computational studies have been used to determine the energy barriers for key steps like C-N bond formation. nih.gov A computational study on the synthesis of pyrrolidinedione derivatives, for instance, calculated the energy barriers for Michael addition, rearrangement, and cyclization steps. rsc.orgresearchgate.net While not specific to this compound, these studies demonstrate the power of computational chemistry in mapping out reaction pathways and identifying the most energetically favorable routes.

A hypothetical reaction coordinate diagram for a reaction involving this compound would show the relative energies of reactants, intermediates, transition states, and products, with the activation energies for each step clearly indicated.

Solvation Models and Environmental Effects on Reactions

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational solvation models are used to account for the effects of the solvent environment. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

For reactions involving this compound, the choice of solvent could influence the stability of charged intermediates and transition states. For example, a polar solvent would be expected to stabilize polar species, potentially lowering the activation energy of certain reaction steps. Computational studies on similar systems have utilized solvation models to provide a more accurate picture of the reaction in solution. nih.gov The inclusion of a solvation model in the calculations would be crucial for obtaining results that are comparable to experimental observations.

Non-Covalent Interaction (NCI) and Energy Decomposition Analysis (EDA)

There is no published research available to provide data for this section. Non-Covalent Interaction (NCI) analysis would typically be used to visualize and understand weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes within the molecule and in its interactions with other molecules. Energy Decomposition Analysis (EDA) would complement this by quantifying the electrostatic, exchange-repulsion, polarization, and dispersion components of the interaction energies.

In Silico Prediction of Conformational Landscape and Dynamics

No specific in silico studies on the conformational landscape or molecular dynamics of this compound have been found in the scientific literature.

Molecular Dynamics Simulations for Conformational Sampling

There are no available molecular dynamics simulation studies for this compound. Such simulations would provide insight into the flexibility of the pyrrolidine (B122466) ring, the preferred puckering conformations, and the dynamic behavior of the fluorine and methyl substituents over time.

Prediction of Spectroscopic Signatures based on Computational Data

No computational predictions of spectroscopic signatures (e.g., NMR, IR, Raman) for this compound have been published. Computational chemistry methods are often employed to calculate and predict these spectra, aiding in the experimental characterization of novel compounds.

Advanced Spectroscopic Characterization of 3,3 Difluoro 4,4 Dimethylpyrrolidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of fluorinated organic compounds. The presence of the NMR-active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a wealth of information regarding the molecular framework, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR for Proton and Carbon Framework Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for defining the basic carbon and proton structure of 3,3-difluoro-4,4-dimethylpyrrolidine. In ¹H NMR, the chemical shifts and coupling constants of the protons on the pyrrolidine (B122466) ring and the methyl groups provide initial insights into the local electronic environment and dihedral angles between adjacent protons. For instance, the protons on the carbon atoms adjacent to the fluorine-bearing carbon (C2 and C5) will exhibit characteristic splitting patterns due to coupling with the fluorine atoms.

¹³C NMR provides direct information about the carbon skeleton. The carbon atom bonded to the two fluorine atoms (C3) will show a distinct chemical shift and will be split into a triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond carbon-fluorine coupling (¹JCF). Similarly, the adjacent carbon atoms (C2, C4, and C5) will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolidine Ring Note: This table provides illustrative data. Actual chemical shifts and coupling constants for this compound would require experimental determination.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings |

| H2 | δ 3.0-3.5 (m) | C2: δ 50-60 | ²JHF, ³JHH |

| H5 | δ 2.8-3.2 (m) | C5: δ 45-55 | ³JHF, ³JHH |

| C(CH₃)₂ | δ 1.0-1.5 (s) | C4: δ 35-45 | ³JHF |

| NH | δ 1.5-2.5 (br s) | C3: δ 115-125 (t) | ¹JCF |

¹⁹F NMR for Direct Fluorine Environments and Coupling Networks

¹⁹F NMR spectroscopy is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This results in high sensitivity and a wide range of chemical shifts, making it an excellent probe for subtle changes in the electronic environment of the fluorine atoms. wikipedia.org

In this compound, the two fluorine atoms are geminal and will typically appear as a single resonance in the ¹⁹F NMR spectrum, unless the molecule is chiral or rendered diastereotopic by a substituent. The chemical shift of this resonance provides information about the local electronic environment. Furthermore, the fluorine atoms will couple with nearby protons, leading to complex splitting patterns in both the ¹⁹F and ¹H NMR spectra. These heteronuclear coupling constants (JFH) are distance-dependent and provide valuable structural information. Long-range ¹⁹F-¹⁹F couplings can also be observed in more complex fluorinated derivatives. wikipedia.org

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. This allows for the tracing of the proton connectivity throughout the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C chemical shifts.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon resonances in the molecule. researchgate.net

Table 2: Expected 2D NMR Correlations for this compound This is an illustrative table of expected correlations.

| Experiment | Observed Correlation From | To | Information Gained |

| COSY | H2 | H of NH, H5 | Connectivity of protons on the pyrrolidine ring |

| HSQC | H2 | C2 | Direct C-H attachments |

| H5 | C5 | ||

| Methyl Protons | Methyl Carbons | ||

| HMBC | Methyl Protons | C4, C3, C5 | Connectivity around the quaternary carbon and gem-difluoro carbon |

| H2 | C3, C4, C5 | Connectivity of the methylene (B1212753) group adjacent to the nitrogen | |

| H5 | C3, C4, C2 | Connectivity of the other methylene group |

Advanced NMR for Conformational Studies (e.g., NOESY, ROESY)

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, often described as envelope or twist forms. beilstein-journals.org The introduction of the gem-difluoro and gem-dimethyl groups at the C3 and C4 positions significantly influences this conformational preference. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the preferred three-dimensional structure in solution. frontiersin.org

These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are directly bonded. frontiersin.org The intensity of the NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons. By analyzing the pattern and intensity of these cross-peaks, a set of internuclear distance restraints can be generated. frontiersin.org These restraints can then be used in computational modeling to determine the dominant conformation of the pyrrolidine ring. For instance, observing a strong NOE between a methyl proton and a proton at C2 would suggest a conformation where these groups are on the same face of the ring.

Heteronuclear NOE experiments, such as ¹H-¹⁹F HOESY, can also be employed to probe the spatial proximity between fluorine and proton atoms, providing further valuable constraints for conformational analysis. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly sensitive to the types of chemical bonds present and their local environment.

Characteristic Absorption and Scattering Bands Analysis

The IR and Raman spectra of this compound will be characterized by specific absorption and scattering bands corresponding to the various functional groups and skeletal vibrations.

C-F Stretching: The most prominent features in the IR spectrum will be the strong absorption bands associated with the carbon-fluorine stretching vibrations. Due to the presence of two fluorine atoms on the same carbon, symmetric and asymmetric stretching modes are expected, typically appearing in the region of 1000-1200 cm⁻¹.

C-H Stretching: The stretching vibrations of the C-H bonds of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

N-H Stretching: The N-H stretching vibration of the secondary amine will be observed as a band of moderate intensity around 3300-3500 cm⁻¹. Its position and shape can be indicative of hydrogen bonding.

Skeletal Vibrations: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to C-C stretching, C-N stretching, and various bending and deformation modes of the pyrrolidine ring and its substituents.

Raman spectroscopy provides complementary information. While C-F stretches are strong in the IR, they are often weak in the Raman spectrum. Conversely, symmetric vibrations, such as the C-C stretching of the dimethyl group, may give rise to strong Raman scattering bands. A complete vibrational assignment is often aided by quantum chemical calculations. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table provides an estimation of where key vibrational bands might appear.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Stretch | 3300 - 3500 | Medium | Weak |

| C-H Stretch (CH₃, CH₂) | 2850 - 3000 | Strong | Strong |

| C-F Asymmetric Stretch | 1100 - 1200 | Very Strong | Weak |

| C-F Symmetric Stretch | 1000 - 1100 | Strong | Medium |

| C-N Stretch | 1150 - 1250 | Medium | Medium |

| C-C Stretch | 800 - 1200 | Medium | Strong |

Conformational Insights from Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the conformational landscape of molecules. For this compound, the vibrational modes, particularly those involving the C-F and C-N bonds, are highly sensitive to the puckering of the five-membered ring.

The pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various envelope and twisted-chair conformations. The introduction of two fluorine atoms at the C3 position and two methyl groups at the C4 position significantly influences this equilibrium. The fluorine gauche effect, which describes the tendency of fluorine to be in a gauche orientation relative to an adjacent electron-withdrawing group, plays a crucial role. beilstein-journals.org In the context of fluorinated pyrrolidines, this effect, driven by stabilizing hyperconjugative interactions (e.g., σCH → σ*CF), often favors a Cγ-exo conformation. beilstein-journals.orgnih.gov

In this compound, the vibrational frequencies associated with the C-F stretching modes are of particular interest. These frequencies are expected to appear in the 1100-1000 cm⁻¹ region of the IR spectrum. The precise position and intensity of these bands can shift depending on the ring pucker and the orientation of the fluorine atoms relative to the rest of the molecule. For instance, a change in the dihedral angle between the C-F bonds and adjacent C-C bonds would alter the vibrational coupling, leading to observable spectral changes.

Computational studies, often performed in conjunction with experimental spectroscopy, can help assign specific vibrational modes to different conformers. By calculating the theoretical vibrational spectra for various low-energy conformations (e.g., Cγ-exo vs. Cγ-endo puckers), a direct comparison with experimental IR and Raman data can be made. This comparison allows for the identification of the predominant conformer in the gas phase, in solution, or in the solid state. The steric hindrance imposed by the gem-dimethyl group at the C4 position will also play a significant role, potentially diminishing the conformational bias typically induced by the fluorine gauche effect alone. nih.gov

Table 1: Representative Vibrational Frequencies for Fluorinated Pyrrolidine Moieties

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3300-3500 | Sensitive to hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2850-3000 | Includes CH₂ and CH₃ stretches. |

| C-F Stretch (Asymmetric) | 1080-1150 | Strong intensity in IR spectra. |

| C-F Stretch (Symmetric) | 1010-1070 | Intensity varies with symmetry. |

| C-N Stretch | 1150-1250 | Coupled with other ring modes. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a compound's elemental formula, a critical step in its identification. For this compound (C₆H₁₁F₂N), the expected exact mass can be calculated and compared against the experimental value to confirm its molecular formula.

The ability of HRMS to distinguish between ions with very similar nominal masses makes it superior to low-resolution MS for unambiguous formula assignment. For instance, the exact mass of the protonated molecule [M+H]⁺ of the title compound can be differentiated from other potential isobaric species that might be present as impurities or byproducts.

Table 2: HRMS Data for [M+H]⁺ of this compound

| Species | Elemental Formula | Calculated Exact Mass | Observed Exact Mass (Hypothetical) | Mass Error (ppm) |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a multi-stage process where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.gov This technique provides detailed structural information by revealing the connectivity of atoms within the molecule. nih.gov

For the protonated molecule of this compound ([M+H]⁺, m/z 136.09), collision-induced dissociation (CID) would be expected to produce a characteristic fragmentation pattern. Key fragmentation pathways would likely involve:

Loss of HF: A common fragmentation pathway for fluorinated compounds, leading to a product ion at m/z 116.08.

α-Cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This could lead to the loss of an ethyl or propyl radical, modified by the presence of the fluorine and methyl groups.

Ring-opening and subsequent fragmentation: Cleavage of the pyrrolidine ring followed by loss of small neutral molecules like ethylene (B1197577) or difluoroethylene.

Analyzing the MS/MS spectrum allows for the reconstruction of the molecular structure, confirming the presence and location of the difluoro and dimethyl substitutions on the pyrrolidine ring. nih.gov

Table 3: Plausible MS/MS Fragmentation of [C₆H₁₁F₂N+H]⁺

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 136.09 | 121.07 | CH₃ | Loss of a methyl radical. |

| 136.09 | 116.08 | HF | Loss of hydrogen fluoride (B91410). |

| 136.09 | 96.07 | C₂H₄F | Fission involving ring opening. |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

When a suitable single crystal of a compound can be grown, Single Crystal X-ray Diffraction (SC-XRD) can provide an unambiguous determination of its molecular structure. mdpi.com For a derivative of this compound, SC-XRD would yield precise coordinates for each atom, allowing for the direct visualization of the pyrrolidine ring pucker in the solid state.

This technique would definitively establish key structural parameters:

Bond Lengths: The C-F, C-N, and C-C bond lengths can be measured with high precision. For example, C-F bonds are typically in the range of 1.35-1.40 Å.

Bond Angles: The F-C-F geminal angle and the various angles within the pyrrolidine ring would be determined, revealing any strain imposed by the substituents.

Torsional Angles: These angles define the exact conformation of the ring, confirming whether it adopts an envelope, twisted, or intermediate pucker.

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying hydrogen bonds (e.g., N-H···F) and other non-covalent interactions that stabilize the solid-state structure. nih.gov

Table 4: Representative Single Crystal XRD Data for a Pyrrolidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.79 |

| b (Å) | 7.83 |

| c (Å) | 23.13 |

| β (°) | 106.32 |

| Volume (ų) | 2918 |

| Z | 4 |

Note: Data is representative, based on a known spiropyrrolidine structure for illustrative purposes. mdpi.com

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used when suitable single crystals are unavailable or for the analysis of bulk polycrystalline material. iucr.org The resulting diffractogram is a fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). researchgate.net

PXRD is invaluable for:

Phase Identification: Comparing the experimental powder pattern to a database or a simulated pattern from a known crystal structure confirms the identity of the crystalline solid.

Purity Analysis: The presence of sharp peaks corresponding to other crystalline phases can indicate impurities.

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell dimensions of the crystal lattice. nih.gov

Structure Solution: In some cases, it is possible to solve a crystal structure ab initio from high-quality powder diffraction data, though this is more challenging than with single crystals. nih.govnih.gov

For this compound, PXRD would be used to confirm that a synthesized batch is a single crystalline phase and to determine its unit cell parameters, providing fundamental information about its solid-state form.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-fluoropyrrolidine |

| (3S,4R)-3,4-difluoroproline |

| α-pyrrolidino-2-phenylacetophenone |

| 4,11-difluoroquinacridone |

Applications of 3,3 Difluoro 4,4 Dimethylpyrrolidine in Advanced Organic Synthesis and Chemical Biology Research

Role as a Key Building Block in Complex Molecule Construction

The rigid, gem-difluorinated, and sterically defined framework of 3,3-difluoro-4,4-dimethylpyrrolidine makes it an attractive building block for the synthesis of complex molecules. The presence of the difluoromethylene group can significantly influence the conformation, pKa, and metabolic stability of the resulting compounds.

Incorporating such fluorinated amino acids can induce specific conformational constraints in peptides and protect against enzymatic degradation. psu.edu Chiral β,β-difluoro-α-amino acids are considered vital building blocks for assembling bioactive molecules, such as potent immunostimulators and enzyme inhibitors. nih.gov

Furthermore, the 3,3-difluoropyrrolidine (B39680) motif is a key component in potent and selective peptidomimetic drugs. For example, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone was developed as a highly effective and orally bioavailable inhibitor of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. researchgate.net This demonstrates the successful integration of the difluoropyrrolidine core into complex, biologically active molecules that mimic peptide structures. researchgate.net

The total synthesis of natural products is a driving force for the development of new synthetic methods and provides access to biologically important molecules for further study. numberanalytics.comrsc.org Polycyclic alkaloids containing pyrrolidine (B122466) and pyrrolidinone motifs are frequent and challenging targets for total synthesis. nih.govresearchgate.net Pyrrole and its derivatives are often used as starting materials to construct these complex frameworks. nih.govresearchgate.net

While specific examples of the total synthesis of a natural product using this compound as a starting material are not yet widely reported, its structural features make it an ideal scaffold for creating fluorinated analogues of known natural products. This strategy is often employed to enhance the biological activity, metabolic stability, or pharmacokinetic profile of a parent natural product. The availability of enantiomerically pure derivatives of this scaffold, such as 4,4-difluoro-3,3-dimethylproline, opens the door to the synthesis of novel, fluorinated versions of proline-containing natural products. nih.gov

Spirocyclic and fused heterocyclic systems are important structural motifs in medicinal chemistry. The construction of these complex three-dimensional structures can be achieved using pyrrolidine-based building blocks. One powerful method is the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated from pyrrolidine precursors. nih.govresearchgate.net

For instance, an efficient, one-pot, three-component reaction involving an isatin, a secondary amino acid (like proline), and a dipolarophile can produce complex spirocyclic pyrrolidine/pyrrolizidine derivatives with a high degree of stereoselectivity. nih.gov Similarly, 3-fluoropyrrolidines and 3,3-difluoropyrrolidines can be synthesized through the 1,3-dipolar cycloaddition of an azomethine ylide with fluorinated vinyl compounds. researchgate.net These methodologies highlight the potential of using this compound as a precursor for generating novel azomethine ylides, which could then be used in cycloaddition reactions to construct unique, fluorinated spirocyclic and fused ring systems.

Catalytic Applications of Fluorinated Pyrrolidine Derivatives in Asymmetric Transformations

Beyond their role as structural building blocks, chiral pyrrolidine derivatives are among the most successful scaffolds for asymmetric catalysts, both in organocatalysis and as ligands for transition metals. nih.gov The introduction of fluorine atoms onto the pyrrolidine ring can profoundly influence the catalyst's performance by altering its steric and electronic properties, often leading to higher reactivity and enantioselectivity. researchgate.netrsc.org

Chiral pyrrolidines, inspired by the amino acid proline, are privileged structures in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.gov The strategic placement of fluorine atoms on the pyrrolidine ring modulates the catalyst's basicity and the nucleophilicity of the resulting enamine, while also providing steric shielding to control the facial selectivity of the reaction. researchgate.netbeilstein-journals.org

Derivatives of fluorinated pyrrolidines have proven to be highly effective catalysts in a variety of asymmetric transformations.

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Fluorinated Pyrrolidine Derivatives

| Reaction Type | Catalyst Type | Substrates | Key Finding | Reference(s) |

| Asymmetric Fluorination | Chiral diarylprolinol silyl (B83357) ether | α-Chloroaldehydes | High enantioselectivity (up to 96% ee) achieved through kinetic resolution of the racemic starting material. | beilstein-journals.org |

| Michael Addition | Fluorinated pyrrolidine catalyst | Ketones and nitroalkenes | The presence of fluorine on the pyrrolidine ring influences the stereochemical outcome of the addition. | researchgate.net |

| Transannular Aldol Reaction | Fluorinated pyrrolidine catalyst | Macrocyclic diketones | The fluorinated catalyst provided superior enantioselectivity compared to its non-fluorinated counterpart. | researchgate.net |

| Alkylation of Aldehydes | Fluorinated pyrrolidine catalyst | Aldehydes and vinyl sulfones | The C-F bond orientation in the catalyst was shown to be critical for achieving high stereocontrol. | researchgate.net |

Chiral ligands are essential for enantioselective transition metal catalysis. Pyrrolidine-based structures are frequently used to create effective bidentate ligands (e.g., P,N or N,N ligands) that can coordinate to a metal center and create a chiral environment. researchgate.net Incorporating fluorine into these ligands can lead to significant improvements in catalytic performance. rsc.org

The electron-withdrawing nature of fluorine atoms can decrease the electron density on the donor atom of the ligand, which in turn affects the electronic properties of the metal center. This can enhance the metal's Lewis acidity and influence the catalytic cycle. Furthermore, fluorine can engage in non-covalent interactions within the transition state, helping to lock in a specific conformation that favors the formation of one enantiomer over the other. rsc.org

Chiral pyrrolidine-substituted ferrocene (B1249389) ligands have been successfully applied in highly enantioselective rhodium-catalyzed hydrogenations of olefins, achieving excellent conversions and enantioselectivities (>99% ee). mdpi.com The development of ligands derived from this compound for use in transition metal catalysis is a promising area of research. Such ligands could offer unique electronic and steric properties, potentially leading to novel catalysts for a wide range of enantioselective reactions, including hydrogenations, cross-couplings, and fluorinations. rsc.orgnih.gov

Research into the Rational Design of Biologically Relevant Compounds

The rational design of biologically relevant compounds is a cornerstone of modern drug discovery and chemical biology. This approach relies on a deep understanding of molecular interactions to design and synthesize novel molecules with desired biological activities. A key strategy in this field is the use of unique chemical scaffolds that impart specific, advantageous properties to a molecule. The this compound moiety is one such scaffold, offering a combination of conformational restriction and tailored physicochemical properties that are highly valuable for the design of sophisticated bioactive molecules. Its rigid structure, modified by the gem-difluoro and gem-dimethyl groups, provides a fixed orientation for appended pharmacophores, while the fluorine atoms allow for fine-tuning of electronic properties and metabolic stability.

Structure-Activity Relationship (SAR) Studies Enabled by Fluorine

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically modifying a lead compound's structure to map the chemical features responsible for its biological activity. The incorporation of fluorine, and specifically the gem-difluoro group present in this compound, is a powerful tactic in SAR studies. Fluorine's high electronegativity can significantly alter the acidity (pKa) of nearby functional groups, such as the pyrrolidine nitrogen, which can in turn influence a compound's ionization state at physiological pH and its ability to form key hydrogen bonds with a biological target.

In the context of this compound, the gem-dimethyl group at the C4 position introduces steric bulk and locks the pyrrolidine ring into a specific conformation. This conformational rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. SAR studies on derivatives of this scaffold would systematically explore how modifications to the nitrogen atom or other parts of the molecule, in concert with the fixed fluorinated core, impact target engagement and biological effect.

Table 1: Illustrative SAR Data for Hypothetical Pyrrolidine Derivatives Targeting Kinase X This table is for illustrative purposes to demonstrate SAR principles.

| Compound ID | R-Group on Pyrrolidine-N | Kinase X Inhibition (IC₅₀, nM) | Key SAR Observation |

| A-1 | -H | >10,000 | Unsubstituted pyrrolidine shows no activity. |

| A-2 | -CH₃ | 5,200 | Simple alkyl substitution provides minimal activity. |

| B-1 (gem-difluoro) | -H | 1,500 | gem-difluoro group enhances baseline activity, likely through pKa modulation. |

| B-2 (gem-difluoro) | -(CH₂)₂-Ph | 85 | Addition of a phenethyl group significantly improves potency, suggesting a hydrophobic pocket. |

| B-3 (gem-difluoro) | -(CH₂)₂-Ph-4-Cl | 15 | Electron-withdrawing group on the phenyl ring further enhances potency, indicating specific electronic requirements in the binding pocket. nih.gov |

| B-4 (gem-difluoro) | -(CH₂)₂-Ph-4-OMe | 250 | Electron-donating group is less favorable, reducing potency compared to B-3. |

Molecular Docking and Computational Approaches to Ligand-Target Interactions

Computational methods, particularly molecular docking, are indispensable tools for predicting and analyzing how a ligand interacts with its biological target at an atomic level. researchgate.net These approaches are used to guide the rational design of new compounds by modeling the binding conformation and estimating the binding affinity of a ligand within the active site of a protein. For derivatives incorporating the this compound scaffold, molecular docking can provide critical insights into their potential as inhibitors or modulators of various protein classes, such as kinases, proteases, or G-protein coupled receptors (GPCRs). researchgate.netnih.gov

The docking process involves placing a 3D model of the ligand into the binding site of a target protein and calculating the most stable binding poses based on a scoring function. nih.govugm.ac.id This function estimates the free energy of binding, with lower scores typically indicating a more favorable interaction. mdpi.com The unique stereoelectronic properties of the this compound core are explicitly considered in these simulations. The fluorine atoms can form favorable non-covalent interactions, such as hydrogen bonds with backbone amides or specific dipole-dipole interactions, that would not be possible with a non-fluorinated analogue. The rigid, conformationally constrained nature of the ring system simplifies the docking calculations by reducing the number of possible ligand conformations that need to be sampled.

Quantitative Structure-Activity Relationship (QSAR) models can be developed in conjunction with docking studies. nih.gov These models correlate the predicted binding energies or specific molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) with experimentally observed biological activities to create a predictive model for designing new, more potent compounds. nih.gov

Table 2: Example Molecular Docking Results for a Ligand Containing the this compound Scaffold into a Hypothetical Kinase Active Site

| Parameter | Value/Description |

| Target Protein | Tyrosine Kinase Z (PDB ID: hypothetical) |

| Ligand | Compound B-3 (from Table 1) |

| Docking Software | AutoDock 4.2 (hypothetical application) nih.gov |

| Binding Energy (kcal/mol) | -11.5 |

| Predicted Inhibition Constant (Ki) | 25 nM |

| Key Interacting Residues | Hydrogen Bond: Pyrrolidine-N with Glu120 backbone.Hydrophobic Interactions: Dimethyl groups with Val65, Leu168.Aromatic Interactions: Phenyl ring with Phe118.Halogen/Dipole Interaction: Fluorine atoms with the amide backbone of Gly121. |

Development of Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study that target's function within a complex biological system. pitt.edu The development of high-quality chemical probes is essential for validating new drug targets and elucidating intricate biological pathways. The this compound scaffold represents an attractive core structure for the creation of novel chemical probes due to its inherent stability and conformational rigidity.

A good chemical probe must possess high potency and selectivity for its intended target. The metabolic stability conferred by the gem-difluoro group is a significant advantage, ensuring that the probe remains intact long enough to engage its target in a cellular or in vivo environment. nih.gov To transform a potent inhibitor based on the this compound core into a chemical probe, it is typically modified by appending a functional handle. This handle can be a reporter tag (like a fluorophore or a biotin (B1667282) tag) for visualization or pull-down experiments, or a photoreactive group for covalently labeling the target protein upon UV irradiation.

The design process involves identifying a position on the molecule that can be modified without disrupting the key interactions required for binding to the target. Molecular docking studies are crucial for identifying these "vectors" for linker attachment. By using the this compound scaffold, researchers can build probes that are not only potent and stable but also conformationally defined, leading to more precise and reliable experimental outcomes in the investigation of biological pathways. pitt.edu

Table 3: Potential Chemical Probe Modifications for a this compound-Based Ligand

| Probe Type | Appended Functional Group | Purpose |

| Affinity-Based Probe | Biotin | Enables purification and identification of the target protein from cell lysates (pull-down assay). |

| Fluorescent Probe | Fluorescein, Rhodamine | Allows for visualization of the target protein's location within a cell via fluorescence microscopy. |

| Photoaffinity Label | Benzophenone, Diazirine | Forms a covalent bond with the target protein upon UV light exposure, enabling irreversible labeling and identification. |

| Click Chemistry Handle | Alkyne, Azide | Allows for the facile attachment of various reporter tags post-treatment using bio-orthogonal "click" chemistry. |

Q & A

Q. What protocols ensure reproducibility in fluorinated pyrrolidine research across labs?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing synthetic procedures and spectral data. Publish detailed NMR acquisition parameters (e.g., relaxation delays) and chromatographic gradients. Collaborative inter-lab studies identify equipment-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.